Product packaging for 4-Amino-2-isopropyl-5-methylphenol(Cat. No.:CAS No. 1128-28-5)

4-Amino-2-isopropyl-5-methylphenol

Cat. No.: B072589
CAS No.: 1128-28-5
M. Wt: 165.23 g/mol
InChI Key: RGRUKJFIPJHWNL-UHFFFAOYSA-N
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Description

4-Amino-2-isopropyl-5-methylphenol is an organic compound of significant interest in advanced materials science and medicinal chemistry research. This aminophenol derivative serves as a key organic precursor for the green synthesis of hybrid nanoflowers (hNFs). When combined with copper(II) ions in a mild, aqueous solution, it self-assembles into unique flower-shaped nanobiocatalysts. These hybrid nanostructures exhibit enhanced catalytic activity and stability, making them valuable for developing novel enzymatic and chemical reaction systems . In pharmacological and bioactivity studies, this compound and its derived nanoflowers demonstrate promising anticancer properties . Research utilizing in vitro models has shown evaluated activity against human lung carcinoma (A549) and breast cancer (MCF7) cell lines. The binding mechanism and potential interactions with biological targets can be further elucidated through molecular docking studies, providing a foundation for the design of new-generation therapeutic agents . The parent compound, thymol (2-isopropyl-5-methylphenol), from which this molecule is derived, is well-documented for its broad pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, suggesting potential multifaceted research applications for this analog . The compound can be analyzed and purified using reverse-phase high-performance liquid chromatography (HPLC) methods, supporting quality control in research settings . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B072589 4-Amino-2-isopropyl-5-methylphenol CAS No. 1128-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRUKJFIPJHWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150175
Record name 4-Amino-2-isopropyl-5-methylphenol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1128-28-5
Record name 4-Amino-5-methyl-2-(1-methylethyl)phenol
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Record name 4-Amino-2-isopropyl-5-methylphenol
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Record name 4-Amino-2-isopropyl-5-methylphenol
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Record name 4-amino-2-isopropyl-5-methylphenol
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Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Isopropyl 5 Methylphenol

Foundational Synthetic Pathways

The creation of 4-Amino-2-isopropyl-5-methylphenol can be achieved through a couple of primary synthetic routes, primarily involving the modification of precursor compounds or direct derivatization from thymol (B1683141).

Nitration and Reduction Strategies utilizing Precursor Compounds

A common and effective method for the synthesis of this compound involves a two-step process: nitration followed by reduction. This strategy often starts with a suitable precursor that is first nitrated to introduce a nitro group onto the aromatic ring. This intermediate, 4-nitro-2-isopropyl-5-methylphenol, is then subjected to reduction conditions to convert the nitro group into an amino group, yielding the final product.

The reduction of the nitro group is a critical step and can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is a widely used method. Chemical reducing agents like tin(II) chloride (SnCl2) in acidic medium or sodium borohydride (B1222165) (NaBH4) in the presence of a suitable catalyst can also be employed to achieve this transformation. nih.govrasayanjournal.co.inmdpi.comresearchgate.net The choice of reducing agent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.

Derivatization from Thymol (2-Isopropyl-5-methylphenol) as a Parent Compound

Thymol, with its IUPAC name 2-isopropyl-5-methylphenol, serves as a readily available and natural starting material for the synthesis of its amino derivative. bohrium.comwikipedia.org The direct conversion of thymol to this compound follows a similar nitration and reduction sequence as described above.

The first step is the nitration of thymol. This electrophilic aromatic substitution reaction introduces a nitro group at the para position relative to the hydroxyl group, yielding 4-nitrothymol. The directing effect of the hydroxyl and isopropyl groups on the thymol ring favors substitution at this position. Following nitration, the resulting 4-nitrothymol is reduced to 4-aminothymol (this compound). This reduction can be carried out using the methods previously mentioned, such as catalytic hydrogenation or chemical reducing agents. nih.govrasayanjournal.co.in

Functional Group Modifications and Analog Synthesis

The presence of the amino and hydroxyl groups on the this compound scaffold provides reactive sites for further chemical modifications, enabling the synthesis of a wide array of analogs with potentially altered biological activities.

Amino Group Derivatization: Acetylation and Alkylation for Modulated Activity

The primary amino group of this compound is a key site for derivatization. Acetylation, the introduction of an acetyl group, can be readily achieved by reacting the aminophenol with acetyl chloride or acetic anhydride. This reaction converts the amino group into an acetamido group, which can influence the compound's solubility, stability, and biological interactions.

Alkylation of the amino group, the addition of an alkyl chain, can be performed using various alkylating agents such as alkyl halides. This modification can significantly alter the lipophilicity and steric properties of the molecule, which in turn can modulate its biological activity.

Electrophilic Substitution Reactions for Diverse Organic Compound Synthesis

The electron-rich aromatic ring of this compound, activated by the hydroxyl and amino groups, is susceptible to further electrophilic substitution reactions. These reactions allow for the introduction of various functional groups at different positions on the benzene (B151609) ring, leading to a diverse range of organic compounds.

For instance, halogenation with reagents like bromine can introduce bromine atoms onto the ring, a common strategy in the synthesis of new compounds. chemicalbook.com Other electrophilic substitution reactions, such as sulfonation or Friedel-Crafts acylation, could also be employed to further functionalize the molecule, although specific examples for this particular compound are less commonly reported.

Synthesis of Substituted Benzoyl Thymyl Thioureas and Ureas

The amino group of this compound can be utilized to synthesize more complex derivatives, such as substituted benzoyl thymyl thioureas and ureas. The synthesis of thioureas typically involves the reaction of the primary amine with an appropriate isothiocyanate. nih.gov Similarly, ureas can be prepared by reacting the amine with an isocyanate or by other methods such as reaction with phosgene (B1210022) followed by an amine. These modifications introduce a larger, more complex substituent at the amino position, which can lead to new and potentially enhanced biological activities. The synthesis of various substituted benzoylthiourea (B1224501) derivatives has been reported, highlighting the versatility of the amino group in forming these structures. nih.gov

Formation of Benzamide (B126) Derivatives

The transformation of this compound into its corresponding benzamide derivatives is a key chemical reaction that involves the acylation of its primary amino group. A widely used and effective method for this conversion is the Schotten-Baumann reaction. iitk.ac.inwikipedia.org This reaction typically involves treating the amine with an acyl chloride, such as benzoyl chloride, in the presence of a base. iitk.ac.inwikipedia.org

The mechanism proceeds via a nucleophilic acyl substitution. iitk.ac.in The nitrogen atom of the amino group in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate. iitk.ac.in Subsequently, the intermediate collapses, expelling a chloride ion and a proton to form the stable amide product, N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide.

A base, commonly aqueous sodium hydroxide (B78521) or pyridine, is essential for the reaction's success. wikipedia.orgbyjus.com It serves two primary purposes: it neutralizes the hydrochloric acid (HCl) generated as a byproduct, and by doing so, it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. byjus.comorganic-chemistry.org The use of a two-phase solvent system, consisting of water for the base and an organic solvent for the reactants, is a common feature of Schotten-Baumann conditions. wikipedia.org

Table 1: Typical Reaction Parameters for Benzamide Synthesis via Schotten-Baumann Reaction

Parameter Description Rationale / Example
Amine Substrate This compound The nucleophile in the reaction.
Acylating Agent Benzoyl chloride or other substituted acyl chlorides Provides the benzoyl group to form the amide linkage. byjus.com
Base Catalyst Aqueous Sodium Hydroxide (NaOH) or Pyridine Neutralizes the HCl byproduct, driving the reaction to completion. wikipedia.orgbyjus.com
Solvent System Biphasic: Water and an organic solvent (e.g., Dichloromethane, Diethyl ether) The base resides in the aqueous phase while reactants and products remain in the organic phase. wikipedia.org
Temperature Room Temperature The reaction is often sufficiently exothermic and proceeds readily without heating. nih.gov

| Product | N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide | The resulting amide derivative. |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of this compound, green chemistry principles are being applied to create novel functional materials.

Hybrid Nanoflower Fabrication utilizing Metal Ions and Organic Ligands

A notable green synthesis application involves using this compound as an organic component in the fabrication of organic-inorganic hybrid nanoflowers (hNFs). researchgate.net These nanostructures have garnered significant interest due to their high surface-area-to-volume ratio and potential applications in catalysis and biosensing. nih.gov Research has specifically reported the synthesis of hybrid nanoflowers using this compound as the organic ligand in coordination with copper(II) ions as the inorganic component. researchgate.net

The formation of these nanoflowers is a self-assembly process that mimics biomineralization. nih.govnih.gov The mechanism generally involves three stages: nucleation, growth, and completion. nih.govmdpi.com

Nucleation: In a phosphate (B84403) buffer solution (PBS), metal ions (e.g., Cu²⁺) form primary crystal nuclei of metal phosphate. nih.gov The organic molecules, such as this compound, coordinate with these metal ions, primarily through their amine groups, becoming incorporated into the nuclei. nih.govmdpi.com

Growth: These primary metal-organic crystals aggregate, growing into two-dimensional, petal-like nanosheets. nih.gov

Completion: The nanosheets continue to grow and self-assemble into hierarchical, three-dimensional flower-like superstructures. nih.govmdpi.com

This one-pot synthesis is considered a green method as it is typically performed in aqueous media at room temperature. nih.govnih.gov

Table 2: Components and Conditions for Hybrid Nanoflower Synthesis

Component Role / Type Example / Condition
Organic Ligand Provides the organic framework and coordination sites. This compound. researchgate.net
Inorganic Component Metal ion that forms the inorganic structure. Copper(II) ions (from CuSO₄). researchgate.netnih.gov
Medium Provides phosphate ions and maintains pH. Phosphate-buffered saline (PBS). nih.gov
pH Influences the morphology and catalytic activity of the nanoflowers. Syntheses are often tested at various pH values, such as pH 5 or 7.4. nih.govmdpi.com
Temperature Reaction condition. Typically room temperature. nih.gov

| Resulting Structure | The final product of the self-assembly process. | Flower-like hybrid nanostructures. researchgate.net |

Purification and Characterization Techniques in Synthetic Research

Following synthesis, a comprehensive suite of analytical techniques is required to confirm the structure, purity, and morphology of the target compounds and derived nanostructures.

Spectroscopic and Chromatographic Elucidation Methods (e.g., NMR, LC-MS, FT-IR, UV-Vis)

These methods are fundamental for confirming the successful formation of derivatives like N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide and for verifying the incorporation of the organic component in nanoflowers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise molecular structure. nih.gov For a benzamide derivative, NMR would confirm the presence of all expected proton and carbon environments, including those of the isopropyl and methyl groups, the two aromatic rings, and the amide N-H proton, thereby verifying the covalent linkage. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique first separates the components of a reaction mixture and then provides the exact mass of the product, confirming its molecular formula and purity. pan.pl

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. nih.gov In the synthesis of a benzamide derivative, the disappearance of the characteristic primary amine N-H stretching vibrations and the appearance of a strong amide C=O (carbonyl) stretching band and a secondary amide N-H stretching band would provide clear evidence of the reaction's success. spectrabase.comresearchgate.net For hybrid nanoflowers, FT-IR confirms the presence of characteristic bonds from the organic component within the final structure. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within the molecule. nih.gov The conversion of the aminophenol chromophore to a benzamide derivative would alter the electronic structure, leading to a predictable shift in the maximum absorption wavelength (λmax). researchgate.net

Table 3: Spectroscopic and Chromatographic Characterization Methods

Technique Information Obtained Application to this compound Derivatives
¹H and ¹³C NMR Detailed molecular structure and connectivity. nih.gov Confirms the covalent structure of benzamide derivatives.
LC-MS Separation of mixtures and determination of molecular weight. pan.pl Confirms product identity and purity.
FT-IR Identification of functional groups. nih.gov Verifies conversion of amine to amide; confirms organic component in hNFs. researchgate.net

| UV-Vis | Analysis of electronic transitions and conjugation. researchgate.net | Monitors changes in the chromophore upon chemical transformation. |

Morphological and Elemental Characterization of Derived Nanostructures (e.g., SEM, EDX, XRD, Elemental Mapping)

For materials like hybrid nanoflowers, it is crucial to characterize not just the chemical composition but also the physical form and elemental distribution.

Scanning Electron Microscopy (SEM): SEM is the primary technique used to visualize the morphology of the nanostructures. mdpi.com It provides high-resolution images that confirm the formation of the desired flower-like shapes and reveal details about their size and surface texture. researchgate.netnih.gov

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is an elemental analysis technique. researchgate.net It can detect the elements present in the sample, confirming, for instance, the presence of copper from the metal salt and carbon, nitrogen, and oxygen from the this compound ligand in the hybrid nanoflowers. researchgate.netacs.org

X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of materials. acs.org The XRD pattern of the hybrid nanoflowers would identify the crystal phase of the inorganic component (e.g., copper phosphate), confirming its composition and crystallinity. nih.govacs.org

Elemental Mapping: This is an advanced EDX technique that generates images showing the spatial distribution of individual elements across the sample. researchgate.net For hybrid nanoflowers, elemental mapping would demonstrate the uniform integration of copper, phosphorus, carbon, and nitrogen throughout the flower-like structure, confirming the hybrid nature of the material. acs.orgresearchgate.net

Table 4: Characterization Techniques for Derived Nanostructures

Technique Information Obtained Relevance to Hybrid Nanoflowers
SEM Surface morphology, size, and shape. mdpi.com Confirms the "flower-like" structure. researchgate.net
EDX Elemental composition. researchgate.net Verifies the presence of both organic (C, N, O) and inorganic (Cu, P) elements. researchgate.net
XRD Crystalline structure and phase identification. acs.orgsuniv.ac.in Determines the crystal structure of the inorganic framework (e.g., Cu₃(PO₄)₂).

| Elemental Mapping | Spatial distribution of elements. researchgate.netresearchgate.net | Shows uniform integration of organic and inorganic components. acs.org |

X-ray Single-Crystallographic Analysis

X-ray single-crystal analysis stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. If a benzamide derivative of this compound can be grown as a high-quality single crystal, this technique can unambiguously determine its molecular structure. nih.gov

Table 5: Data Obtained from X-ray Single-Crystallographic Analysis

Parameter Description
Molecular Geometry Precise bond lengths (in Å) and bond angles (in °). nih.gov
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). nih.gov
Space Group The specific symmetry elements of the unit cell. nih.gov
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Intermolecular Interactions Identification and measurement of hydrogen bonds and other non-covalent interactions. researchgate.net

| Absolute Confirmation | Provides unequivocal proof of the chemical structure. nih.gov |

Biological and Pharmacological Investigations of 4 Amino 2 Isopropyl 5 Methylphenol

Antimicrobial Efficacy Studies

The antimicrobial properties of thymol (B1683141) derivatives have been a key area of scientific inquiry. Studies have focused on their ability to act against a wide range of pathogens, inhibit protective bacterial structures like biofilms, and interfere with the mechanisms bacteria use to cause disease.

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, rendering many conventional antibiotics ineffective. nih.gov Scientific exploration into thymol analogs has identified potent anti-MRSA activity. One particular derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated significant antimicrobial efficacy against MRSA. nih.govnih.gov Unlike its parent compound thymol, which shows limited direct antimicrobial potency against MRSA, the chlorinated derivative exhibits notable bactericidal properties. nih.govnih.gov This activity is crucial, as MRSA infections are associated with high morbidity and mortality rates globally. nih.gov The antibacterial mechanism of thymol itself involves disrupting the integrity of the bacterial cell membrane, which leads to the leakage of internal components and cell death. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of a Thymol Derivative against MRSA

CompoundBacterial StrainMIC (µg/mL)Reference
4-chloro-2-isopropyl-5-methylphenolMRSA32 jmb.or.kr

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antibiotics. Thymol and its derivatives have shown remarkable capabilities in preventing biofilm formation and eradicating established biofilms. nih.govfrontiersin.org Chlorothymol (B1668835), for instance, almost completely inhibits MRSA biofilm formation at sub-inhibitory concentrations of 8 μg/mL. jmb.or.kr Furthermore, at its MIC (32 μg/mL), chlorothymol can effectively kill MRSA cells already embedded within a mature biofilm. jmb.or.kr

The mechanism behind this activity involves interfering with key components of the biofilm matrix. Research indicates that thymol can inhibit the production of polysaccharide intercellular adhesin (PIA) and the release of extracellular DNA (eDNA), both of which are critical for the structural integrity and development of MRSA biofilms. nih.govnih.gov Studies on thymol have demonstrated a dose-dependent reduction in biofilm formation by S. aureus, with reductions of up to 100% observed over a 10-day period on materials like polyvinyl chloride (PVC) and stainless steel (SS). mdpi.com

Table 2: Efficacy of Thymol Analogs on Biofilm Inhibition and Eradication

CompoundOrganismActivityConcentration% Inhibition/ReductionReference
ThymolS. aureusBiofilm Formation Inhibition (10 days)Not Specified~79-100% mdpi.com
4-chloro-2-isopropyl-5-methylphenolMRSABiofilm Formation Inhibition8 µg/mL~100% jmb.or.kr
4-chloro-2-isopropyl-5-methylphenolMRSAMature Biofilm Eradication32 µg/mL~90% (1-log reduction) jmb.or.kr

Beyond direct killing, an effective antimicrobial strategy involves disarming pathogens by neutralizing their virulence factors. Staphyloxanthin is a golden carotenoid pigment produced by S. aureus that acts as a key virulence factor. wikipedia.orgmbl.or.kr It functions as an antioxidant, protecting the bacterium from reactive oxygen species generated by the host's immune system, thereby enabling its survival and the establishment of infection. wikipedia.orgnih.gov

Studies have shown that chlorothymol effectively inhibits the production of staphyloxanthin in MRSA. nih.govnih.gov By blocking this pigment, the compound renders the bacteria more susceptible to host immune defenses. nih.gov In addition to its effect on pigmentation, chlorothymol has also been observed to slow the motility of MRSA, further impeding its ability to spread and cause disease. nih.govnih.gov

A promising strategy to combat antibiotic resistance is the use of synergistic combinations, where a compound enhances the efficacy of an existing antibiotic. Thymol and its derivatives have shown significant synergistic activity with conventional antibiotics against high-priority pathogens. nih.govresearchgate.net For example, chlorothymol demonstrates a synergistic antimicrobial effect when combined with oxacillin (B1211168) against highly resistant S. aureus isolates. nih.govnih.gov

Similarly, thymol has been found to work synergistically with streptomycin (B1217042) and gentamicin (B1671437) against S. aureus, reducing the required MIC of these antibiotics by 75% to 87.5%. nih.govresearchgate.netbohrium.com This effect is confirmed by the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 indicates synergy. Such combinations can restore the effectiveness of older antibiotics and reduce the selective pressure that drives the development of resistance. nih.govnih.gov

Table 3: Synergistic Activity of Thymol with Antibiotics against S. aureus

Compound CombinationOrganismFIC IndexInterpretationReference
Thymol + GentamicinS. aureus≤ 0.5Synergy nih.govresearchgate.net
Thymol + StreptomycinS. aureus≤ 0.5Synergy nih.govresearchgate.net

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. nih.gov Targeting the QS system is an attractive anti-virulence strategy because it can disrupt pathogenicity without killing the bacteria, thereby imposing less selective pressure for resistance development. nih.govnih.gov

While direct studies on 4-Amino-2-isopropyl-5-methylphenol are limited, the demonstrated ability of its analogs to inhibit virulence factors like staphyloxanthin and biofilms strongly suggests an underlying anti-quorum sensing potential. nih.govnih.gov Natural compounds, particularly plant-derived phenolics, are known to be a rich source of QS inhibitors. nih.gov For example, other molecules have been shown to inhibit QS in Chromobacterium violaceum (a common model for QS studies) and reduce the production of QS-regulated factors like proteases and hemolysins in MRSA. nih.gov This line of evidence suggests that thymol derivatives likely interfere with bacterial communication pathways to exert their anti-virulence effects.

Anticancer Activity Research

The search for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives containing the 4-amino functional group. While research specifically on the anticancer properties of this compound is not extensively documented, studies on structurally related molecules provide insight into the potential of this chemical class.

Investigations into novel 4-amino-thieno[2,3-d]pyrimidine derivatives have revealed significant antiproliferative effects against human breast cancer cell lines, such as MCF-7 and MDA-MB-231. mdpi.comnih.gov One of the most active compounds in a study demonstrated a half-maximal inhibitory concentration (IC50) of 4.3 µg/mL against the MCF-7 cell line. mdpi.com Similarly, a study on 4-amino-3-acetylquinoline, another 4-amino heterocyclic compound, found it to be highly cytotoxic to a murine leukemia cell line (L1210), with IC50 values below the 4 µg/mL threshold set by the National Cancer Institute for classification as a potential anticancer drug. nih.gov These findings highlight the potential of the 4-amino structural motif in designing new compounds for cancer therapy.

Table 4: In Vitro Antiproliferative Activity of Related 4-Amino Compounds

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
2-substituted-4-amino-thieno[2,3-d]pyrimidine (Compound 2)MCF-7Breast Cancer4.3 mdpi.com
4-amino-3-acetylquinolineL1210Murine Leukemia< 4.0 nih.gov

Cytotoxicity Assessments in Various Cancer Cell Lines (e.g., Lung, Breast, Colon Carcinoma)

While direct cytotoxic studies on this compound are not extensively documented, significant research has been conducted on its parent compound, thymol (2-isopropyl-5-methylphenol), and its derivatives, demonstrating notable effects against various cancer cell lines.

Thymol has been shown to possess cytotoxic effects against colorectal cancer cells. nih.gov Studies on the HCT-116 and LoVo human colon cancer cell lines revealed that thymol could significantly reduce cell proliferation in a dose- and time-dependent manner. nih.gov After 48 hours of treatment, the IC50 values—the concentration required to inhibit the growth of 50% of cells—were determined to be 46.74 µg/mL for HCT-116 cells and 41.46 µg/mL for LoVo cells. nih.gov Importantly, no cytotoxic effects were observed on normal human colon epithelial (FHC) cells, suggesting a selective action against cancerous cells. nih.gov The mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

In the context of breast cancer, thymol and its derivatives have also shown promise. Research on the triple-negative breast cancer cell line MDA-MB-231 has explored the immunomodulatory potential of 2-isopropyl-5-methylphenol. nih.gov Furthermore, various synthesized derivatives of thymol and its isomer, carvacrol (B1668589), have demonstrated anticancer activity against a panel of 10 different cancer cell lines. nih.gov

Cytotoxicity of Thymol (Parent Compound) in Colon Cancer Cell Lines
Cell LineCancer TypeIC50 Value (48h)Reference
HCT-116Colon Carcinoma46.74 µg/mL nih.gov
LoVoColon Carcinoma41.46 µg/mL nih.gov
HT-29Colorectal Cancer~150 µg/mL (24h) nih.gov

Role as a Synthetic Intermediate for Antitumor Agents

The chemical structure of this compound makes it a valuable synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. The core phenolic structure is a common feature in many bioactive compounds and can be readily modified.

Derivatives of thymol are being actively investigated for their anticancer properties. nih.gov For instance, synthetic derivatives have been created to enhance efficacy against breast cancer and multi-drug resistant breast cancer cell lines. nih.gov The synthesis of novel 4-amino-thieno[2,3-d]pyrimidine derivatives, which are bioisosteres of purines, has yielded compounds with significant antiproliferative activity against breast cancer cells. nih.gov These examples underscore the importance of the aminophenol scaffold as a starting point for developing new antitumor agents. The derivatization of the basic structure allows for the optimization of pharmacological properties and the exploration of structure-activity relationships to identify more potent and selective cancer therapies. mdpi.com

Investigation of Derived Nanobiocatalysts in Antineoplastic Research

The application of nanotechnology in cancer therapy is a rapidly advancing field. While specific research on nanobiocatalysts derived directly from this compound is limited, related studies highlight the potential of using thymol-based structures in nano-formulations for antineoplastic research. For example, the development of silver nanoparticles synthesized with thymol has been explored, demonstrating that such nano-constructs can exhibit dose- and time-dependent reductions in cell proliferation in ovarian cancer cells. researchgate.net These findings suggest a promising avenue for future research, where this compound could be incorporated into nanocarrier systems or used to create novel nanobiocatalysts to improve drug delivery, enhance therapeutic efficacy, and minimize side effects in cancer treatment. nih.gov

Enzyme Interaction and Modulation Studies

The interaction of this compound and its derivatives with various enzyme systems is a key area of pharmacological investigation, particularly concerning cholinesterases and oxidoreductases.

Reactivation of Acetylcholinesterase Inhibited by Organophosphates

Organophosphorus compounds (OPs), often used as pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE). nih.govnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis that can result in respiratory arrest and death. nih.gov The standard treatment involves the use of reactivators, typically oximes, which can displace the organophosphate from the enzyme's active site and restore its function. nih.gov Research in this area focuses on developing new reactivators that can efficiently cross the blood-brain barrier. nih.gov While the potential for aminophenol-based compounds to act as AChE reactivators is an area of interest, specific studies detailing the ability of this compound to reactivate organophosphate-inhibited AChE are not prominently featured in available literature.

Inhibition of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Conversely, the inhibition of cholinesterases is a therapeutic strategy for conditions like Alzheimer's disease, where there is a deficit of acetylcholine. nih.govnih.gov Research has shown that derivatives of related chemical structures can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

A study on a series of tacrine (B349632) analogues, specifically 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines, demonstrated competitive inhibition of AChE. nih.gov These compounds, which share a 4-amino functional group, showed varying levels of potency and selectivity. For example, compounds 11 and 12 in the study were found to be strong inhibitors of AChE with excellent selectivity over BuChE. nih.gov This highlights the potential for designing potent and selective cholinesterase inhibitors based on the 4-amino-substituted heterocyclic scaffold.

Cholinesterase Inhibition by Related 4-Amino Analogs
CompoundAChE InhibitionBuChE InhibitionSelectivityReference
Compound 10SignificantSignificant (10x less active than Tacrine)Low nih.gov
Compound 11StrongLowHigh for AChE nih.gov
Compound 12StrongLowHigh for AChE nih.gov
Compound 13Potent (3x less active than Tacrine)Significant (10x less active than Tacrine)Low nih.gov

Substrate Activity for Oxidoreductases and Quinone Derivative Formation

Phenolic compounds can be metabolized by oxidoreductase enzymes, such as cytochrome P450, often leading to the formation of reactive intermediates like quinones or quinone methides. A study on the oxidative metabolism of para-isomers of alkylphenols, including 4-isopropylphenol, demonstrated the formation of reactive quinone methide intermediates. nih.gov This metabolic activation involves the enzymatic oxidation of the phenol (B47542), creating a highly reactive species that can bind to cellular macromolecules. nih.gov The rate of formation of these reactive intermediates was found to correlate with the compound's toxicity in liver slices. nih.gov Given its structure, it is plausible that this compound could also serve as a substrate for such oxidoreductases, leading to the formation of corresponding quinone-imine or quinone methide derivatives, a process with significant implications for both its biological activity and potential toxicity.

Antioxidant Properties and Oxidative Stress Mitigation Research

The antioxidant capabilities of this compound and its analogues have been a significant area of research, highlighting its potential to counteract oxidative stress.

The compound and its derivatives have demonstrated significant free radical scavenging activity in various in vitro assays. researchgate.net In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and CUPRAC (cupric reducing antioxidant capacity) assays, complexes derived from the compound have shown higher antioxidant activity than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.netresearchgate.net For instance, a copper complex showed an IC₅₀ value of 5.91 ± 0.17 µM in the ABTS assay and 10.17 ± 0.36 µM in the CUPRAC assay. researchgate.netresearchgate.net The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay has also been employed to confirm the antioxidant potential of related compounds. researchgate.net

Table 2: Antioxidant Activity (IC₅₀ Values)

AssayCompound/DerivativeIC₅₀ (µM)
ABTSCopper Complex5.91 ± 0.17 researchgate.netresearchgate.net
CUPRACCopper Complex10.17 ± 0.36 researchgate.netresearchgate.net
DPPH-Activity Observed researchgate.net

The protective effect of compounds against lipid peroxidation, a key process in cellular injury, is often evaluated by measuring malondialdehyde (MDA) levels. researchgate.net Research on related compounds and nanoparticles synthesized using similar precursors has shown a significant reduction in MDA, indicating a capacity to protect cell membranes from oxidative damage. researchgate.net This suggests that this compound could also contribute to the attenuation of lipid peroxidation.

Anti-inflammatory Research Prospects

The parent compound, thymol, has well-documented anti-inflammatory properties, which forms the basis for investigating derivatives like this compound. nih.gov Thymol exerts its effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. nih.govresearchgate.net Research has shown that thymol can inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which are critical in the synthesis of prostaglandins—mediators of inflammation. nih.gov Furthermore, thymol has been observed to suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

The introduction of an amino group to the thymol structure to create this compound presents a promising avenue for modifying these anti-inflammatory effects. The presence of the amino group can alter the electronic properties, solubility, and receptor-binding capabilities of the molecule, potentially leading to enhanced potency or a more favorable safety profile. chemcess.comresearchgate.net The prospects for anti-inflammatory research on this compound are based on the hypothesis that it will retain the core anti-inflammatory scaffold of thymol while offering new pharmacological characteristics.

Table 1: Prospective Anti-inflammatory Mechanisms based on Parent Compound (Thymol)

Target Pathway/Molecule Observed Effect of Thymol Potential Implication for this compound
Cyclooxygenase (COX) Enzymes Inhibition of COX-1 and COX-2, reducing prostaglandin (B15479496) synthesis. nih.gov Potential for modified or enhanced COX inhibition.
Pro-inflammatory Cytokines Downregulation of TNF-α, IL-1β, and IL-6 mRNA expression. nih.gov Prospects for potent cytokine modulation.
Nuclear Factor-κB (NF-κB) Suppression of the NF-κB signaling pathway. nih.gov Potential to act as an inhibitor of this key inflammatory transcription factor.
Arachidonic Acid Release Inhibition of arachidonic acid release. nih.gov May interfere with the initial stages of the inflammatory cascade.

Insect Growth Regulator Development and Efficacy

The search for new pesticides derived from natural products has led to investigations into thymol and its analogues for insect control. nih.govresearchgate.net

Effect on Total Haemocyte Count in Insect Models (e.g., Dysdercus koenigii)

Insect haemocytes, the cells within the haemolymph, are crucial components of the insect immune system, and changes in their total count can indicate an immune response or toxicity. nih.govscialert.net Despite the investigation of thymol derivatives as insecticides, specific research detailing the effect of this compound on the total haemocyte count in insect models, including the red cotton bug Dysdercus koenigii, is not available in the current scientific literature. Such studies would be necessary to understand its specific impact on insect cellular immunity.

Structure-Activity Relationships in Insecticidal Derivatives

Studies on various thymol derivatives have provided insights into the structure-activity relationships (SAR) that govern their insecticidal efficacy. The phenolic hydroxyl group of thymol is often crucial for its activity. nih.govrsc.org Modifications to this group, such as the creation of thymyl esters, can significantly alter toxicity. For instance, an evaluation of thymol and eight of its ester derivatives against the beet armyworm, Spodoptera exigua, found that thymyl butanoate was the most toxic, while all tested esters (except thymyl dibromoacetate) were more potent than thymol itself. nih.gov This suggests that the nature of the ester chain directly influences insecticidal potency.

Another study synthesizing new carvacrol and thymol derivatives found that alkylation of the phenolic hydroxyl group generally resulted in derivatives with lower toxicity, again highlighting the importance of this functional group. nih.govrsc.org These findings indicate that specific substitutions on the thymol backbone are key to modulating insecticidal properties, providing a framework for the rational design of new agents.

Table 2: Structure-Activity Relationship (SAR) Insights from Thymol Insecticidal Derivatives

Structural Modification Impact on Insecticidal Activity Example Study Insect
Conversion to Esters (e.g., butanoate) Generally increased toxicity compared to thymol. nih.gov Spodoptera exigua
Alkylation of Phenolic -OH Generally decreased toxicity. nih.gov Spodoptera frugiperda cell line
Addition of a Chlorine Atom Can increase insecticidal activity in certain derivative structures. nih.govrsc.org Spodoptera frugiperda cell line

Immunomodulatory Potential Investigations

Tumor cells can evade the immune system by exploiting immune checkpoint molecules, which normally function to prevent autoimmunity. nih.gov Blocking these checkpoints is a key strategy in modern cancer immunotherapy.

Impact on Immune Checkpoint Molecule Expression (e.g., CTLA-4, PD-1, PD-L1) in Cancer Models

Recent research has begun to explore the potential of thymol to modulate the expression of critical immune checkpoint molecules. A 2025 study investigated the effects of 2-isopropyl-5-methylphenol (thymol) on breast cancer cells (MDA-MB-231). nih.gov The findings from this pivotal study provide a strong rationale for investigating derivatives like this compound.

The study revealed that thymol treatment led to a downregulation of Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) mRNA expression. nih.gov CTLA-4 is an inhibitory receptor on T cells that dampens the immune response, and its downregulation could potentially enhance anti-tumor immunity. jci.org Conversely, the same study found that thymol upregulated the expression of Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). nih.gov While PD-1/PD-L1 upregulation is a mechanism of immune evasion, it also suggests that thymol could sensitize tumors to therapies that block this pathway. Indeed, a separate study demonstrated that thymol could make lung adenocarcinoma more sensitive to anti-PD-1 antibody therapy by inhibiting IL4I1 expression. nih.gov

These findings strongly suggest that the thymol scaffold has immunomodulatory capabilities. The addition of an amino group in this compound could modify these interactions, potentially leading to a more potent or selective immunomodulatory agent for cancer therapy research.

Table 3: Observed Effects of Parent Compound (Thymol) on Immune Checkpoint Molecules in a Breast Cancer Model nih.gov

Immune Checkpoint Molecule Function Effect of Thymol Treatment on mRNA Expression
CTLA-4 Inhibitory receptor on T cells that downregulates immune responses. jci.org Downregulated
PD-1 Inhibitory receptor on activated T cells. nih.gov Upregulated
PD-L1 Ligand for PD-1, often expressed by tumor cells to inhibit T cell attack. nih.gov Upregulated

Research into Specific Biological Activities and Mechanisms

The biological activities of this compound are predicted based on the chemistry of its parent compound, thymol, and the aminophenol class of molecules. Thymol itself exhibits a broad range of activities, including well-documented antimicrobial and antioxidant properties. nih.govjmb.or.kr The phenolic hydroxyl group is key to these effects, often acting as a hydrogen donor to neutralize free radicals. nih.gov

The introduction of an amino group creates an aminophenol structure. Aminophenols are chemically reactive and can be oxidized to form highly reactive intermediates like quinoneimines. chemcess.comresearchgate.net This metabolic activation is a potential mechanism of action that could lead to various biological effects, including cytotoxicity, which has been explored in the context of some thymol derivatives against tumor cell lines. rsc.org Furthermore, the amino group alters the molecule's acid-base properties, making it amphoteric—capable of acting as a weak base or acid—which can influence its interaction with biological targets. chemcess.comresearchgate.net Research into the specific mechanisms of this compound would likely focus on how this amino substitution modifies the antioxidant, antimicrobial, and cytotoxic potential of the core thymol structure.

Skin Sensitization and Ocular Irritation Research

Similarly, a detailed investigation into the skin sensitization and ocular irritation potential of this compound has revealed a lack of specific research. Standard assays for skin sensitization, such as the local lymph node assay (LLNA) or the guinea pig maximization test, have not been found in the public domain for this specific chemical. Likewise, no studies on its ocular irritation potential, which would typically involve methods like the Bovine Corneal Opacity and Permeability (BCOP) test or reconstructed human cornea-like epithelium (RhCE) test, are publicly available.

Without primary research data, it is not possible to discuss the mechanisms of skin sensitization or ocular irritation for this compound or to detail any implications for further research based on existing findings. The creation of data tables for these endpoints is also not feasible due to the absence of relevant studies.

Computational and in Silico Studies of 4 Amino 2 Isopropyl 5 Methylphenol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding how a ligand, such as a derivative of 4-Amino-2-isopropyl-5-methylphenol, might interact with a biological target like a protein or enzyme at the atomic level. researchgate.net

Molecular docking studies have been employed to investigate the interaction of compounds derived from this compound with several key enzymes implicated in various physiological and pathological processes.

Heme Oxygenase-1 (HO-1): Research on benzamide (B126) derivatives synthesized from this compound has shown their potential as inhibitors of human heme oxygenase-1 (HO-1). researchgate.net Docking simulations indicated that these derivatives bind effectively within the active site of the HO-1 enzyme (PDB ID: 3CZY). researchgate.net The binding energies for these compounds were found to be lower than that of biliverdin, a natural substrate, suggesting they are potent inhibitors of the enzyme. researchgate.net

Cholinesterases (AChE and BChE): While direct docking studies on this compound with cholinesterases are not extensively documented, research on structurally related pyridazine (B1198779) derivatives has shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Molecular docking of these related compounds provided insights into their interaction mechanisms within the active sites of AChE and BChE crystal structures (PDB IDs: 4EY7 and 4BDS, respectively), supporting their potential as dual-binding site inhibitors. researchgate.net For instance, certain N-substituted pyridazinone derivatives demonstrated potent inhibition, with Ki values in the nanomolar range against equine BChE and Electrophorus electricus AChE. researchgate.net

Caspase-3: To validate the anticancer potential of related compounds, docking simulations have been performed on thymol (B1683141) Schiff base derivatives with the caspase-3 protein (PDB ID: 3KJF). researchgate.net Caspase-3 is a critical executioner enzyme in the apoptotic pathway, and its inhibition or activation is a key focus in cancer research.

Immune Checkpoints: Currently, there is limited specific information available from the conducted searches regarding the molecular docking of this compound or its direct derivatives with immune checkpoint proteins such as PD-L1.

Table 1: Molecular Docking Results of Thymol-Based Benzamide Derivatives with Heme Oxygenase-1 (PDB: 3CZY) Data sourced from a study on benzamides derived from this compound.

Compound Docking Score Binding Energy (kcal/mol) Interacting Residues
Derivative 4a -6.2345 -45.1234 Gly 139
Derivative 4b -8.9573 -63.6753 Asp 140
Derivative 4c -7.8224 -61.3456 Arg 136
Derivative 4d -9.2345 -66.4573 Arg 136
Derivative 4e -9.5643 -68.3456 Arg 136, Gly 139
Biliverdin (Reference) -11.23 -82.4532 Arg 136, Gln 138

Source: researchgate.net

A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. In the study of thymol-based benzamide derivatives with heme oxygenase-1, specific interactions were identified. researchgate.net For example, different derivatives were shown to form hydrogen bonds with residues such as Gly 139 , Asp 140 , and Arg 136 within the enzyme's active pocket. researchgate.net These interactions are fundamental to the stability of the ligand-protein complex and are indicative of the compound's inhibitory mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational modeling approach aimed at revealing the mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. pharmacy180.com These models are used to predict the activities of new or untested chemicals, thereby prioritizing synthesis and testing efforts and reducing the reliance on animal testing. pharmacy180.com

QSAR models are widely applied in toxicology to predict the effects of organic compounds. pharmacy180.com For classes of compounds like p-aminophenol derivatives, QSAR can be used to forecast analgesic and antipyretic actions or potential toxicities such as nephrotoxicity. pharmacy180.comkist.re.kr The structural features of these molecules, such as the nature of substituents on the amino or phenolic groups, can be correlated with their biological effects. pharmacy180.com For instance, etherification of the phenolic group or substitution on the nitrogen atom can significantly alter the activity and side-effect profile of p-aminophenol derivatives. pharmacy180.com While specific QSAR models for this compound were not detailed in the search results, the bulky isopropyl group is noted to increase steric hindrance, which could potentially reduce metabolic degradation.

The development of a robust QSAR model depends heavily on selecting the most relevant molecular descriptors from a vast pool of calculated variables. Feature selection methodologies are critical for this process, aiming to eliminate redundant, noisy, and irrelevant descriptors. researchgate.net

One such advanced feature selection method is Chi-MIC-share . This technique was developed to improve upon traditional methods by not only considering the correlation between a single feature and the response variable but also addressing the issue of redundancy among features. researchgate.net The Chi-MIC-share algorithm is based on an improved maximal information coefficient and a redundant allocation strategy. researchgate.net A key advantage of this method is its ability to remove many redundancies and automatically terminate the feature selection process, which can save considerable time compared to methods requiring extensive cross-validation. researchgate.net The effectiveness of Chi-MIC-share has been validated using environmental toxicology datasets, where it demonstrated greater accuracy in building predictive QSAR models with a support vector regression (SVR) model. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations provide information on electron distribution, orbital energies, and reactivity indices, which help in understanding and predicting a molecule's chemical behavior.

Studies on the parent molecule, thymol, have been conducted using DFT at the B3LYP/6-31+G(d,p) level of theory to understand its reactivity. nih.gov These calculations revealed that the C4 atom (the position para to the hydroxyl group) is a significant contributor to the Highest Occupied Molecular Orbital (HOMO), making it a likely reaction center. nih.gov Analysis of global chemical reactivity descriptors for thymol and related monoterpenes showed that thymol is among the most reactive, characterized by a low HOMO-LUMO energy gap, which indicates lower kinetic stability. mdpi.com

Table 2: Calculated Global Reactivity Descriptors for Thymol (DFT B3LYP/6-311+G(d,p)) Data from a comparative DFT study on monoterpenes.

Descriptor Value (eV)
HOMO Energy -5.99
LUMO Energy -0.47
Energy Gap (ΔE) 5.52
Ionization Potential (I) 5.99
Electron Affinity (A) 0.47
Electronegativity (χ) 3.23
Chemical Hardness (η) 2.76
Global Softness (S) 0.36
Electrophilicity Index (ω) 1.89

Source: mdpi.com

In Silico ADME-T Analysis for Pharmacological Profiling

The pharmacological potential of a compound is intrinsically linked to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) profile. In silico tools offer a valuable preliminary assessment of these properties. By inputting the canonical SMILES string (CC(C)C1=C(O)C=C(C)C(=C1)N) of this compound into various predictive models, a comprehensive ADME-T profile can be generated. These models utilize large datasets of known compounds to predict the behavior of a novel molecule.

The predicted ADME-T parameters for this compound, aggregated from various in silico platforms, are presented below. These predictions are based on the compound's physicochemical properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA).

ParameterPredicted ValueInterpretation
Gastrointestinal (GI) AbsorptionHighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesThe compound is predicted to be able to cross the blood-brain barrier.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively effluxed by P-glycoprotein, a key transporter affecting drug distribution.
CYP1A2 InhibitorNoPredictions indicate a low likelihood of inhibiting major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.
CYP2C19 InhibitorNo
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Human Ether-a-go-go-Related Gene (hERG) I InhibitorNoThe compound is predicted to have a low risk of cardiotoxicity associated with hERG channel blockade.
AMES ToxicityNoThe compound is predicted to be non-mutagenic based on the Ames test model.

Predictive Modeling for Bioavailability and Membrane Permeability

Oral bioavailability is a critical factor for the development of orally administered drugs. Predictive models for bioavailability often rely on a combination of physicochemical properties and absorption models. For this compound, these models can provide an early indication of its potential as an oral therapeutic agent.

Membrane permeability is a key determinant of a drug's ability to be absorbed and distributed throughout the body. In silico models, such as the parallel artificial membrane permeability assay (PAMPA), can predict the passive permeability of a compound across biological membranes.

The following table summarizes the predicted bioavailability and membrane permeability characteristics of this compound.

ParameterPredicted Value/DescriptorInterpretation
Lipinski's Rule of FiveYes; 0 violationsThe compound adheres to Lipinski's rule, suggesting good oral bioavailability.
Bioavailability Score0.55This score indicates a good probability of the compound having favorable pharmacokinetic properties.
Caco-2 Permeability (logPapp in 10^-6 cm/s)HighThe compound is predicted to have high permeability across the Caco-2 cell monolayer, a model for the human intestinal epithelium.
Skin Permeability (log Kp)-6.3 cm/sThe predicted skin permeability is low, suggesting limited absorption through the skin.

Environmental and Ecotoxicological Considerations in 4 Amino 2 Isopropyl 5 Methylphenol Research

Environmental Fate and Degradation Studies

Currently, there is a lack of specific studies on the environmental fate and degradation of 4-Amino-2-isopropyl-5-methylphenol in soil and water systems. Research into its persistence, mobility, and potential for bioaccumulation has not been extensively published. While studies exist for structurally related compounds such as other aminophenols and isopropylphenols, this information cannot be directly extrapolated to this compound without dedicated research. For instance, the degradation of other aminophenols has been studied, but the specific influence of the isopropyl and methyl groups on the phenol (B47542) ring of this compound on its environmental behavior remains unknown. nih.govpwr.edu.plieaghg.org

Implications for Sustainable Chemical Development and Environmental Impact Reduction

The absence of environmental and ecotoxicological data for this compound has significant implications for sustainable chemical development. A core principle of green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Without an understanding of the environmental footprint of this compound, it is challenging to:

Assess its lifecycle impact.

Identify greener alternatives.

Develop sustainable synthesis routes that minimize environmental release and impact. aiche.orgarxiv.org

Further research is imperative to fill these knowledge gaps. Generating robust data on the environmental fate, degradation, and ecotoxicity of this compound is a prerequisite for its responsible use and for ensuring the protection of environmental and human health.

Advanced Research Applications and Future Directions for 4 Amino 2 Isopropyl 5 Methylphenol

Development as a Pharmaceutical Intermediate and Building Block

The utility of aminophenols as intermediates in the pharmaceutical industry is well-established, serving as key starting materials for a range of therapeutic agents. taylorandfrancis.comresearchgate.netarxiv.org 4-Amino-2-isopropyl-5-methylphenol fits within this class of valuable building blocks due to its reactive amino and hydroxyl groups, which allow for diverse chemical modifications.

A notable example of its potential is highlighted in a patent for derivatives of 4-aminoethoxy-5-isopropyl-2-methyl-phenol, which are developed from a structurally related core. google.com These derivatives were investigated for their therapeutic applications as alpha-blockers and for preventing thromboembolic phenomena, demonstrating the value of the isopropyl-methyl-phenol scaffold in medicinal chemistry. google.com The synthesis involved modifying the phenol (B47542) group, showcasing how the core structure can be elaborated to produce pharmacologically active molecules. google.com

Furthermore, the broader class of aminophenol scaffolds has proven to be synthetically accessible for creating complex molecules. For instance, a novel and potent aminophenol template was developed for Factor Xa inhibitors, chosen specifically because it was more synthetically tractable than previous benzimidazole-based structures. nih.gov Research into derivatives of thymol (B1683141), the parent compound of this compound, has also yielded a variety of bioactive molecules, including hydrazide-based sulfonamides and piperidine-containing compounds, further underscoring the role of this chemical framework as a versatile starting point for drug discovery. researchgate.netnih.gov

Exploration in Materials Science Research (e.g., Polymers, Adhesives)

While direct research into the use of this compound in polymers and adhesives is limited, the broader family of aminophenols shows significant promise in materials science. Aminophenols are recognized as valuable monomers for creating new classes of polymers. taylorandfrancis.com For example, they can be used to synthesize unsymmetrical diaminodiphenyl ethers, which are key intermediates for high-performance polymers. taylorandfrancis.com

Recent advancements have demonstrated the potential of aminophenols in the development of advanced materials like metal-organic frameworks (MOFs). A novel two-dimensional copper p-aminophenol MOF, Cu(PAP)₂, has been synthesized and characterized. mdpi.com This material exhibits a staggered structure similar to graphite (B72142) and has been investigated for its tribological properties as a lubricant additive, indicating a potential application pathway for aminophenol-based materials. mdpi.com

In the realm of composites, a ternary nanocomposite of poly(m-aminophenol), (3-aminopropyl) triethoxysilane, and graphene oxide has been fabricated. nih.gov This material showed high efficiency for the removal of heavy metal ions like Cu(II) from aqueous solutions, demonstrating how aminophenol-based polymers can be integrated into functional materials for environmental remediation. nih.gov These examples suggest that this compound, with its functional groups suitable for polymerization and coordination, represents an untapped resource for the creation of novel polymers, composites, and functional materials.

Catalytic Applications in Organic Synthesis

The aminophenol moiety is a key functional group in the design of ligands for transition metal catalysis. Although this compound has not been explicitly reported as a catalyst itself, its structure is highly relevant to this field. Aminophenol-based ligands can be "non-innocent," meaning they actively participate in the catalytic cycle through their own redox activity, which is a highly sought-after property in modern catalyst design.

Research has shown that transition metal complexes containing sterically hindered o-aminophenol ligands are effective in various catalytic processes. These ligands can exist in multiple redox states, which influences the electronic properties and reactivity of the metal center. For example, a palladium complex with a pyridine-aminophenolate NNO ligand was used in a catalytic reaction where the ligand, not the metal, initiated a single-electron transfer (SET) step.

Aminophenols can also act as nucleophiles in catalytic reactions. In palladium-catalyzed aminocarbonylation reactions of alkynes, aminophenols have been used to produce hydroxy-substituted α,β-unsaturated amides, which are valuable structures in pharmaceuticals and natural products. acs.org Additionally, polynuclear copper complexes have been developed to mimic the activity of phenoxazinone synthase, an enzyme that catalyzes the oxidative coupling of o-aminophenol. mdpi.com These studies collectively indicate a strong potential for this compound to serve as a versatile ligand for developing new catalysts for a range of organic transformations.

Novel Therapeutic Agent Design and Discovery

The structural framework of this compound is closely related to several compounds with established or potential therapeutic value. Its parent molecule, thymol (2-isopropyl-5-methylphenol), is a well-known natural compound with a wide array of pharmacological properties, including antiseptic, anti-inflammatory, and antioxidant activities. nih.gov

Derivatives built from this core have shown significant promise. A European patent describes new derivatives of 4-aminoethoxy-5-isopropyl-2-methyl-phenol that exhibit alpha-blocking and anti-aggregating platelet activity, making them potentially useful for treating hypertension and preventing blood clots. google.com Further modifications of the thymol structure have led to compounds with potent antimicrobial activities. For instance, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and can prevent its biofilm formation. jmb.or.krkoreascience.krnih.gov

Other synthetic derivatives have been explored for different targets. 4-Piperidinomethyl-2-isopropyl-5-methylphenol was synthesized and found to be a scavenger of superoxide (B77818) radicals and an inhibitor of L-type calcium channels, suggesting potential applications in conditions related to oxidative stress and calcium signaling. nih.gov Moreover, a novel aminophenol scaffold was successfully used to develop potent and selective inhibitors of Factor Xa, an important target in anticoagulation therapy. nih.gov These examples highlight the rich potential of the this compound scaffold as a foundation for designing new therapeutic agents.

Integration into Nanotechnology Research (e.g., Nanobiocatalysts, Nanoparticle Formulations)

The functional groups of this compound make it an attractive candidate for integration into nanotechnology, particularly for biomedical applications. The amino and hydroxyl groups can serve as anchoring points for attaching the molecule to the surface of nanoparticles, thereby imparting new functionalities.

A compelling study demonstrated the use of aminophenol to decorate gold nanoparticles (AP_Au NPs). nih.gov These functionalized nanoparticles exhibited a broad antibacterial spectrum, including against multidrug-resistant bacteria, by damaging bacterial cell walls and binding to 16S rRNA to block protein synthesis. nih.gov This work provides a clear blueprint for how aminophenol-type molecules can be used to create potent nano-antibiotics. nih.gov

In the area of drug delivery, a system based on 3-aminophenol-grafted polymer-modified zinc sulphide (ZnS) nanoparticles has been designed. nih.gov This nanocarrier was successfully used for the sustained release of the drug famotidine, demonstrating that aminophenol-polymer composites can be effective vehicles for controlled drug administration. nih.gov While the synthesis of aminophenols using nanocatalysts is a widely studied area, taylorandfrancis.comnih.govmdpi.com the use of aminophenols to build functional nanomaterials is an emerging field where this compound could be a valuable component for creating novel nanobiocatalysts or targeted nanoparticle formulations.

Addressing Research Gaps and Future Investigative Avenues

Despite its potential, the research landscape for this compound reveals several gaps that represent exciting opportunities for future investigation.

Materials Science: There is a clear lack of studies using this specific compound as a monomer or building block for materials. Future work could focus on synthesizing polymers, co-polymers, or MOFs from this compound and characterizing their thermal, mechanical, and electronic properties. taylorandfrancis.commdpi.com Its structure could lead to materials with unique characteristics suitable for coatings, adhesives, or advanced composites.

Catalysis: The potential of this compound as a ligand in catalysis remains unexplored. A promising avenue would be the synthesis of its transition metal complexes (e.g., with copper, palladium, or cobalt) and the evaluation of their catalytic activity in key organic reactions like oxidation, reduction, or cross-coupling. mdpi.comacs.org

Therapeutic Development: While related compounds show bioactivity, the specific pharmacological profile of this compound is not well-defined. A systematic investigation involving the synthesis of a focused library of its derivatives and screening them against various biological targets (e.g., enzymes, receptors) could uncover novel therapeutic leads. google.comnih.govnih.gov

Nanotechnology: Building on the success of other aminophenols, this compound could be integrated into nanostructures. nih.gov Future research could explore its use in functionalizing gold, zinc sulfide, or iron oxide nanoparticles to create systems for targeted drug delivery, biosensing, or nanomedicine. nih.govnih.gov

Biological Chemistry: The pro-oxidant activity of 2- and 4-aminophenols in the presence of copper ions has been noted. nih.gov Investigating this aspect for this compound is crucial to understand its potential cytotoxicity and metabolic fate, which is vital information for any future biomedical applications.

Summary of Advanced Research Applications and Future Directions
Area of ApplicationKey Findings / RationaleFuture DirectionsReference
Pharmaceutical IntermediateAminophenol scaffold is synthetically accessible and used to create derivatives with alpha-blocking and anti-platelet activity.Use as a starting block for combinatorial libraries to discover new drug leads. google.comnih.gov
Materials ScienceRelated aminophenols are used as monomers for polymers and to create 2D metal-organic frameworks (MOFs).Synthesize and characterize polymers and MOFs from this compound. taylorandfrancis.commdpi.comnih.gov
CatalysisAminophenol-based ligands can be "non-innocent" and are used in transition metal catalysis.Develop novel metal complexes using this compound as a ligand and test their catalytic performance. acs.orgmdpi.com
Therapeutic Agent DesignDerivatives of the parent thymol structure show potent antimicrobial (anti-MRSA) and ion channel-blocking activity.Synthesize and screen derivatives for specific therapeutic targets like bacterial enzymes or ion channels. nih.govjmb.or.krnih.gov
NanotechnologyAminophenols are used to functionalize gold nanoparticles for antibacterial applications and ZnS nanoparticles for drug delivery.Incorporate into nanoparticles for targeted therapy, nanobiosensing, or nanobiocatalysis. nih.govnih.gov

Q & A

Basic: What solvent systems are recommended for solubility studies of 4-Amino-2-isopropyl-5-methylphenol, and how should experimental conditions be optimized?

Methodological Answer:
Solubility profiling should employ polar protic (e.g., methanol, isopropanol) and aprotic solvents (e.g., methyl ethyl ketone) based on structural analogs . Use the shake-flask method: saturate solutions at 25°C, equilibrate for 24 hours with agitation, and quantify via UV-Vis or HPLC. Validate with triplicate measurements and control for temperature fluctuations. Avoid chloroform due to potential amine degradation .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to resolve amine protons (δ 4.8–5.2 ppm) and aromatic signals (δ 6.5–7.5 ppm). Compare with databases like PubChem for substituent effects .
  • FT-IR : Confirm phenolic -OH (3200–3600 cm1^{-1}) and primary amine (1600–1650 cm1^{-1}) bands.
  • GC-MS : Derivatize with BSTFA for volatility, using EI ionization to fragment the isopropyl group (m/z 43, 71) .

Advanced: How can researchers address discrepancies in reported reaction yields for the synthesis of this compound derivatives?

Methodological Answer:
Contradictions often arise from competing substitution pathways (ortho vs. para directing effects of amine and isopropyl groups). Use kinetic studies (e.g., time-resolved NMR) to track intermediates. Optimize reaction parameters:

  • Catalyst : Pd/C for hydrogenation minimizes byproducts.
  • Temperature : Maintain 60–80°C to avoid decarboxylation.
  • Purification : Gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) isolates isomers .

Advanced: What strategies mitigate steric hindrance effects during functionalization of this compound?

Methodological Answer:
The isopropyl group restricts electrophilic substitution at the ortho position. Strategies include:

  • Directed Metalation : Use LDA to deprotonate the amine, enabling regioselective alkylation.
  • Microwave-assisted Synthesis : Enhance reaction rates under controlled pressure (120°C, 15 min).
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing electron density maps .

Advanced: How can isotopic labeling resolve ambiguities in metabolic pathway studies of this compound?

Methodological Answer:
Incorporate 13C^{13}C-labeled methyl or amino groups via reductive amination (NaBH4_4/13CH2O^{13}CH_2O). Track metabolites using LC-HRMS with a Q-TOF analyzer. For in vivo studies, use 2H^2H-isotopes in the isopropyl chain to monitor oxidative cleavage via 1H^1H-NMR .

Basic: What stability protocols are recommended for long-term storage of this compound?

Methodological Answer:
Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis (95% purity threshold). Avoid aqueous buffers due to hydrolysis risks .

Advanced: What are the limitations of GC-MS in quantifying trace impurities in this compound batches?

Methodological Answer:
GC-MS may fail to detect non-volatile byproducts (e.g., dimeric amines). Complement with LC-MS/MS (ESI+ mode, m/z 150–500 range) and ion mobility spectrometry for low-abundance species. Validate against certified reference materials (e.g., Cambridge Isotope Laboratories) .

Notes

  • Contradictions : Address conflicting solubility data by cross-referencing multiple analytical methods (e.g., NMR vs. HPLC).
  • Advanced Techniques : Prioritize hyphenated methods (e.g., LC-MS/MS) and computational tools for mechanistic studies.

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Reactant of Route 1
4-Amino-2-isopropyl-5-methylphenol
Reactant of Route 2
4-Amino-2-isopropyl-5-methylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.